molecular formula C13H20N2O2S B10977001 4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide

4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide

Cat. No.: B10977001
M. Wt: 268.38 g/mol
InChI Key: AGBCWDRHEXKDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide is a thiophene derivative with a complex structure that includes an ethyl group, a methyl group, a pentanoylamino group, and a carboxamide group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide, typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and controlled environments to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other thiophene derivatives, such as:

Uniqueness

4-Ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

4-ethyl-5-methyl-2-(pentanoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C13H20N2O2S/c1-4-6-7-10(16)15-13-11(12(14)17)9(5-2)8(3)18-13/h4-7H2,1-3H3,(H2,14,17)(H,15,16)

InChI Key

AGBCWDRHEXKDCP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(S1)C)CC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.